2-Methylpyridine-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyridine carboxamides can be achieved through various methods. One approach involves the coupling of alkyl Grignard reagents with aromatic carboxamides in the presence of a cobalt catalyst, which allows for the ortho-alkylation of 2-phenylpyridine derivatives under air . Another method includes the use of 1-methyl-2-halopyridinium iodides as coupling reagents to form carboxamides from free carboxylic acids and amines . Additionally, the synthesis of specific methyl-2-aminopyridine-4-carboxylate derivatives has been reported, which were then tested for their antimicrobial activity .
Molecular Structure Analysis
The molecular structure of pyridine carboxamides is characterized by the presence of a pyridine ring substituted with a carboxamide group. The structural characterization of these compounds is typically performed using spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy . The influence of substituents on the pyridine ring, such as methyl groups, has been studied to understand their inductive effects on the molecular properties .
Chemical Reactions Analysis
Pyridine carboxamides can undergo various chemical reactions. For instance, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate has been explored as a method to introduce heavy atoms into specific sites in proteins . The reactivity of pyridine carboxamides with different nucleophiles and the regioselectivity of these reactions have also been investigated, which is crucial for the synthesis of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamides, such as melting points, solubility, and reactivity, are influenced by the nature of the substituents on the pyridine ring. For example, the introduction of a methyl group adjacent to the carboxamide function can enhance the activity of the compound, as seen in the case of methyl-2(6)-nitro- and -3(5)-nitropyridinecarboxamides with anticoccidial activity . The crystalline structure and internal hydrogen bonding within these molecules can also contribute to their rigidity and influence their biological activity .
Scientific Research Applications
Chemical Synthesis
2-Methylpyridine-4-carboxamide derivatives have been synthesized for various applications. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was optimized to yield high purity products, indicating the compound's significance in chemical synthesis processes (Yang-Heon Song, 2007).
Biochemical Research
In biochemical research, derivatives of this compound, such as N-methyl-2-pyridone-5-carboxamide, have been investigated. This compound, a product of nicotinamide-adenine dinucleotide degradation, has been studied for its potential as a uremic toxin and its effect on poly(ADP-ribose) polymerase activity (B. Rutkowski et al., 2003).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Pyridine carboxamide derivatives have been identified as potential drug leads for mycobacterium tuberculosis . Another study suggests that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
It’s known that pyridine carboxamide derivatives can inhibit the growth of mycobacterium tuberculosis in a bacteriostatic manner . The anti-mycobacterial activity requires AmiC-dependent hydrolysis . Furthermore, these compounds can induce autophagy .
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Result of Action
It’s known that pyridine carboxamide derivatives can inhibit the growth of mycobacterium tuberculosis . These compounds can induce autophagy , which is a cellular process that removes unnecessary or dysfunctional components.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrimidine metabolism, which may involve compounds similar to 2-Methylpyridine-4-carboxamide, plays a crucial role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSYTDWQLDZUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342913 | |
Record name | 2-methylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19354-04-2 | |
Record name | 2-methylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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